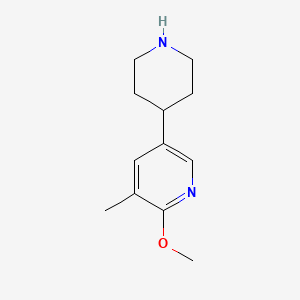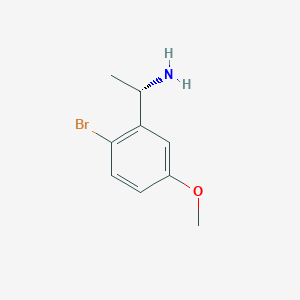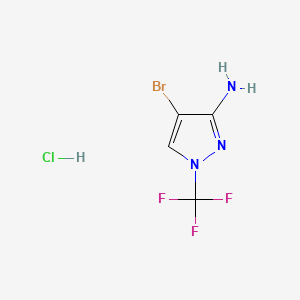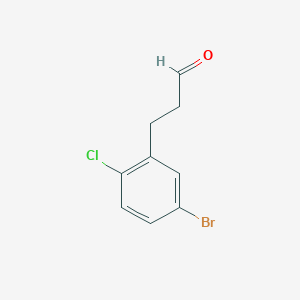
2-(3-Ethoxyphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyphenyl)oxirane:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 3-ethoxystyrene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like this compound, using appropriate catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Ethoxyphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as water, alcohols, amines, and carboxylic acids. .
Substitution Reactions: The oxirane ring can be opened by nucleophiles, resulting in substitution products.
Reduction Reactions: Oxiranes can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, Lewis acids.
Solvents: Dichloromethane, ethanol, water.
Major Products:
Diols: Formed by the reaction with water or alcohols.
Amino Alcohols: Formed by the reaction with amines.
Hydroxy Esters: Formed by the reaction with carboxylic acids.
Applications De Recherche Scientifique
2-(3-Ethoxyphenyl)oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyphenyl)oxirane primarily involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, leading to ring-opening and the formation of a new bond . This reactivity is exploited in various synthetic transformations to introduce functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(3-Methoxyphenyl)oxirane: Similar in structure but with a methoxy group instead of an ethoxy group.
2,3-Bis(p-methoxyphenyl)oxirane: Features two methoxyphenyl groups.
Uniqueness of 2-(3-Ethoxyphenyl)oxirane: The presence of the ethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-2-11-9-5-3-4-8(6-9)10-7-12-10/h3-6,10H,2,7H2,1H3 |
Clé InChI |
WCVIOXKNFYPMNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)





